1-Cyclohexanecarbonyl-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

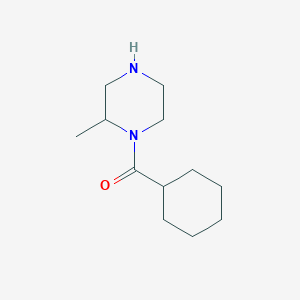

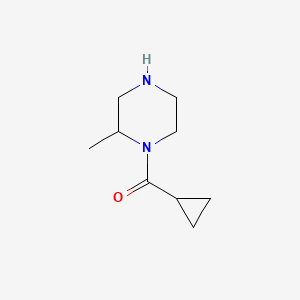

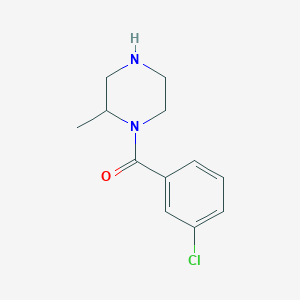

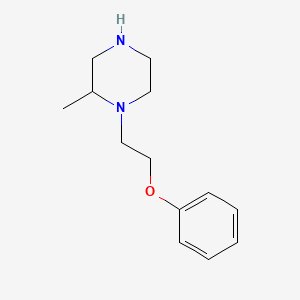

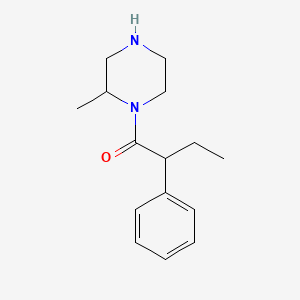

1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . It is used in various chemical reactions and can be purchased from several suppliers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclohexanecarbonyl-2-methylpiperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

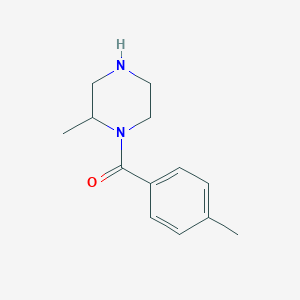

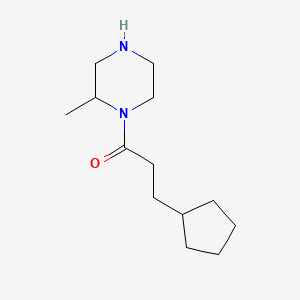

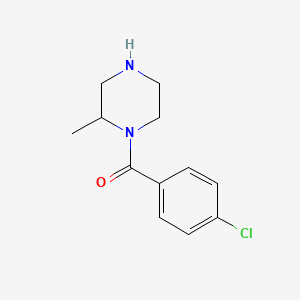

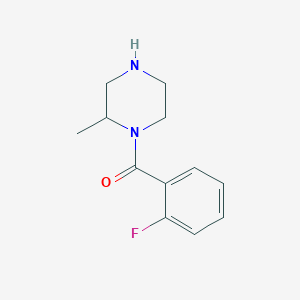

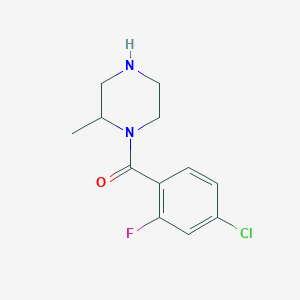

The molecular structure of 1-Cyclohexanecarbonyl-2-methylpiperazine consists of a cyclohexane ring attached to a carbonyl group, which is further attached to a 2-methylpiperazine ring . The exact 3D structure can be viewed using specific software .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Piperazines, including 1-Cyclohexanecarbonyl-2-methylpiperazine, play a crucial role in drug development. They are prevalent in various pharmacological agents, exhibiting properties such as anxiolysis, antiviral activity, cardioprotection, anticancer effects, and antidepressant properties . The unique structural features of piperazines, particularly the 1,4-relationship of the two nitrogen atoms in the six-membered ring, enhance their pharmacokinetic profiles. These nitrogen atoms serve as hydrogen bond donors/acceptors, influencing receptor interactions, water solubility, and bioavailability .

C–H Functionalization

Traditionally, introducing diverse substituents at the carbon atoms of piperazines has been challenging due to limited starting materials. However, recent breakthroughs in C–H functionalization have revolutionized piperazine synthesis. Researchers have developed efficient methods to functionalize the carbon atoms of the piperazine ring, expanding its structural diversity. These advances enable the creation of novel derivatives with potential therapeutic applications .

Photoredox Chemistry

Photocatalytic decarboxylative alkylations, mediated by blue light–emitting diodes, offer a promising avenue for piperazine functionalization. By combining triphenylphosphine and sodium iodide, researchers achieve alkylation of silyl enol ethers via decarboxylative coupling with redox-active esters, all without the need for transition metals .

Corrosion Inhibition

Beyond pharmaceuticals, 1-Cyclohexanecarbonyl-2-methylpiperazine finds utility as a corrosion inhibitor in industrial settings. Its unique reactivity and structure contribute to its effectiveness in protecting metal surfaces from degradation .

特性

IUPAC Name |

cyclohexyl-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVMLBFACPHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexanecarbonyl-2-methylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)